1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone
Description
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Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-28-16-8-7-15(21)19-18(16)22-20(29-19)24-11-9-23(10-12-24)17(25)13-30(26,27)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBCKPUWUCDLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.
Structural Characteristics
The compound features several key structural components:
- Benzothiazole Moiety : Known for its electron-rich nature, facilitating electrophilic aromatic substitution.
- Piperazine Ring : Often associated with neuroactive properties.
- Phenylsulfonyl Group : Enhances solubility and may influence biological interactions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits significant antibacterial effects against various pathogens. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory | Potentially reduces inflammation through modulation of immune response. |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, demonstrate notable antibacterial properties. In a study evaluating various derivatives, one particular compound exhibited a strong interaction with bacterial proteins, leading to effective antibacterial action.
Anticancer Potential
In vitro studies have shown that the compound can inhibit the growth of cancer cells. The mechanism appears to involve the induction of apoptosis in cancer cell lines, likely mediated by the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Properties
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Minimum inhibitory concentration (MIC) was determined using broth dilution methods.
- Results : The compound demonstrated MIC values comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains.
-
Anticancer Activity Assessment
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : Cell viability assays (MTT assay) were performed to determine IC50 values.
- Results : The compound inhibited cell proliferation with an IC50 value in the low micromolar range, suggesting significant anticancer potential.
-
Inflammation Model Study
- Objective : To investigate the anti-inflammatory effects in vivo.
- Methodology : Animal models were treated with the compound prior to inducing inflammation.
- Results : Marked reduction in edema and inflammatory markers was observed, supporting its use in inflammatory conditions.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
Answer: The synthesis involves sequential functionalization of the benzothiazole and piperazine moieties. Key steps include:
- Nucleophilic substitution : Reacting 7-chloro-4-methoxybenzo[d]thiazole with piperazine under reflux in aprotic solvents (e.g., DMF) to form the piperazine-linked intermediate .
- Sulfonylation : Introducing the phenylsulfonyl group via reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Reaction yields typically range from 60–75%, depending on stoichiometric precision .
Q. Which analytical techniques are essential for characterizing this compound?
Answer:
- Structural confirmation : ¹H/¹³C NMR to verify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, piperazine multiplet at δ 3.2–3.5 ppm) and sulfonyl group presence .
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; purity >95% is standard for pharmacological studies .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 490.08) .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes or predict reactivity?
Answer:
- Artificial Force Induced Reaction (AFIR) : Predicts energetically favorable pathways for coupling benzothiazole and piperazine fragments, minimizing side products .
- DFT calculations : Models electronic effects of the chloro and methoxy substituents on reaction kinetics. For example, electron-withdrawing chloro groups accelerate nucleophilic substitution at the benzothiazole C2 position .
- Molecular docking : Screens potential bioactivity by simulating interactions with targets (e.g., bacterial enzymes) before in vitro assays .
Q. How do structural modifications influence biological activity?
Answer:
- Piperazine flexibility : Replacing piperazine with rigid bicyclic amines reduces antibacterial activity, suggesting conformational mobility is critical for target binding .
- Sulfonyl group : Substituting phenylsulfonyl with methylsulfonyl decreases antifungal potency by 40%, highlighting the role of aromatic π-stacking in target interactions .
- Methoxy position : Shifting methoxy from C4 to C6 on the benzothiazole ring abolishes anti-tubercular activity, indicating steric constraints in Mycobacterium enzymes .
Q. How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Discrepancies in MIC values (e.g., 2–16 µg/mL against S. aureus) may arise from variations in broth microdilution protocols. Use CLSI guidelines for consistency .
- Solubility controls : Poor DMSO solubility (>1 mg/mL) can skew results; employ surfactants (e.g., Tween-80) or colloidal dispersions .
- Metabolic stability : Hepatic microsome assays (e.g., human/rat CYP450 isoforms) clarify whether inactive metabolites explain low in vivo efficacy .
Q. What strategies validate target engagement in pharmacological studies?
Answer:
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the benzothiazole scaffold to crosslink with bacterial dihydrofolate reductase .
- SPR spectroscopy : Measure binding kinetics (ka/kd) to purified enzyme targets (e.g., Candida CYP51) .
- Knockout models : Compare activity in wild-type vs. gene-edited bacterial/fungal strains to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
